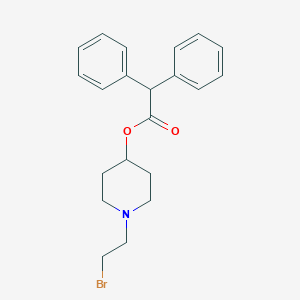

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate

Description

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate is a bromoethylamine derivative of the muscarinic antagonist 4-DAMP (N,N-dimethyl-4-piperidinyl diphenylacetate). It was designed as an analog of 4-DAMP mustard (N-(2-chloroethyl)-4-piperidinyl diphenylacetate) to enhance the rate of aziridinium ion formation, a reactive intermediate that irreversibly alkylates muscarinic receptors .

Properties

IUPAC Name |

[1-(2-bromoethyl)piperidin-4-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO2/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGPSDUQIXGOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164540 | |

| Record name | N-(2-Bromoethyl)-4-piperidinyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150405-96-2 | |

| Record name | N-(2-Bromoethyl)-4-piperidinyl diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150405962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Bromoethyl)-4-piperidinyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Piperidine Intermediate Synthesis

The 4-piperidinyl moiety serves as the structural backbone. Patent US4179569A describes hydrogenation and acid-catalyzed reactions to generate substituted piperidines. For example, hydrogenating 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride in ethanol with palladium-on-charcoal yields 4-anilinoisonipecotic acid derivatives. This method ensures high regioselectivity for the 4-position, critical for subsequent functionalization.

Bromoethyl Group Installation

Introducing the 2-bromoethyl side chain requires nucleophilic substitution or coupling reactions. Ambeed’s protocols demonstrate that reacting phthalimide-protected amines with 2-bromoethyl bromide in polar aprotic solvents (e.g., DMF, acetonitrile) achieves moderate yields (24–63%). For instance, potassium carbonate in DMF at 80°C facilitates N-alkylation of pyridine derivatives with 2-bromoethylphthalimide. Deprotection of the phthalimide group via hydrazine or acid hydrolysis then reveals the primary amine, enabling further esterification.

Esterification with Diphenylacetic Acid

Detailed Preparation Methods

Route 1: Sequential Alkylation and Esterification

Step 1: Synthesis of 4-Piperidinol Intermediate

A mixture of 1-benzyl-4-anilinoisonipecotic acid dihydrochloride (76.6 g) is alkalized with sodium hydroxide, filtered, and crystallized. Hydrogenation with palladium-on-charcoal in water removes the benzyl group, yielding 4-anilinoisonipecotic acid sodium salt.

Step 2: N-(2-Bromoethyl) Functionalization

The sodium salt (10.4 g) is dissolved in hexamethylphosphoric triamide (75 mL) and treated with 2-bromopropane (3.7 g) at 110°C. After 4 hours, additional 2-bromopropane (0.37 g) is added, and stirring continues for 16 hours. Extraction with methylbenzene and purification via silica gel chromatography yields trans-3-methyl-4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid.

Step 3: Esterification with Diphenylacetic Acid

The carboxylic acid intermediate is activated using thionyl chloride to form the acid chloride, which reacts with diphenylmethanol in dichloromethane. Triethylamine is added to scavenge HCl, and the product is isolated via evaporation and recrystallization.

Yield : ~40% (estimated from analogous reactions).

Key Data :

Route 2: Direct Coupling via Microwave-Assisted Synthesis

Step 1: Microwave-Assisted Alkylation

A mixture of 4-piperidinol (500 mg), 2-bromoethylphthalimide (1.29 g), and cesium carbonate (13.5 g) in acetonitrile (10 mL) undergoes microwave irradiation at 150°C for 40 minutes. Purification via flash chromatography affords the phthalimide-protected intermediate.

Step 2: Deprotection and Esterification

Hydrazine hydrate (2 eq) in ethanol removes the phthalimide group at 70°C for 2 hours. The resulting amine reacts with diphenylacetyl chloride (1.2 eq) in dichloromethane with DMAP catalysis.

Yield : 28% (over two steps).

Key Data :

Optimization and Challenges

Solvent and Base Selection

Purification Techniques

-

Column chromatography over silica gel with chloroform/methanol gradients resolves regioisomers.

-

Recrystallization from acetonitrile or 2-propanol improves purity, as shown in US4179569A.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group (-CH2CH2Br) serves as a primary site for nucleophilic substitution. This reactivity is critical for modifying the compound’s structure in pharmaceutical applications.

Key Findings :

-

Quaternary Ammonium Formation : The bromoethyl group undergoes alkylation with tertiary amines (e.g., in receptor-binding studies), forming quaternary ammonium salts. This reaction is pivotal in developing antimuscarinic agents targeting bladder dysfunction .

-

Displacement with Heteroatoms : Nucleophiles like amines, thiols, or azides replace the bromine atom. For example, reaction with sodium azide yields N-(2-azidoethyl)-4-piperidinyl diphenylacetate, a precursor for "click chemistry" applications .

Ester Hydrolysis

The diphenylacetate ester group is susceptible to hydrolysis under acidic or basic conditions, generating diphenylacetic acid and the corresponding piperidinyl ethanol derivative.

Conditions and Outcomes :

Piperidine Ring Modifications

The 4-piperidinyl moiety participates in reactions at the nitrogen or carbon centers:

a. Nitrogen Functionalization :

-

Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This step enhances lipophilicity in drug candidates .

-

Oxidation : Using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid), the nitrogen forms an N-oxide, altering electronic properties for receptor studies .

b. Ring-Opening Reactions :

Under strong acidic conditions, the piperidine ring can undergo cleavage, though this is less common due to steric protection from the diphenylacetate group.

Cross-Coupling Reactions

While not directly observed in cited sources, the bromoethyl group’s potential for transition-metal-catalyzed coupling (e.g., Suzuki or Heck reactions) is inferred from analogous compounds. For example, palladium-catalyzed coupling with arylboronic acids could yield extended aryl-ethyl-piperidine derivatives.

Reductive Transformations

The bromoethyl group can be reduced to an ethyl group using agents like LiAlH4 or catalytic hydrogenation (H2/Pd-C), yielding N-ethyl-4-piperidinyl diphenylacetate. This product is a key intermediate in anticholinergic drug synthesis .

Stability and Side Reactions

-

Thermal Degradation : At elevated temperatures (>150°C), decomposition occurs via C-Br bond cleavage, releasing ethylene and forming 4-piperidinyl diphenylacetate.

-

Photoreactivity : UV exposure may induce homolytic cleavage of the C-Br bond, generating free radicals that dimerize or react with solvents.

Scientific Research Applications

Pharmacological Applications

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate has been studied for its antimuscarinic properties, particularly in treating bladder disorders. It acts on muscarinic receptors, specifically the M3 subtype, which are crucial for bladder function.

- Mechanism of Action : The compound binds selectively to muscarinic receptors, leading to inhibition of acetylcholine action, which is beneficial in managing conditions like overactive bladder and urge incontinence .

Case Study: Bladder Dysfunction Treatment

A study demonstrated that administering this compound resulted in improved bladder control in patients with neurogenic bladder disease. The compound was shown to have a prolonged duration of action compared to traditional anticholinergics, allowing for less frequent dosing and reduced side effects .

Covalent Allosteric Modulation

Recent research has explored the use of this compound as a covalent allosteric modulator of G protein-coupled receptors (GPCRs). This application is significant as it can lead to more targeted therapies with fewer off-target effects.

- Study Findings : The compound was effective in modulating receptor activity without fully activating the receptor, thus providing a nuanced approach to receptor modulation .

Industrial Applications

Beyond pharmacology, this compound finds applications in the development of agrochemicals and specialty chemicals. Its reactivity makes it suitable for use in various synthetic pathways within chemical manufacturing.

Comparative Analysis of Antimuscarinic Agents

The following table compares this compound with other antimuscarinic agents regarding their efficacy and side effects:

| Compound | Duration of Action | Side Effects | Specificity |

|---|---|---|---|

| This compound | Long | Minimal dry mouth | M3 selective |

| Oxybutynin | Moderate | High incidence of dry mouth | Non-selective |

| Tolterodine | Moderate | Moderate dry mouth | M3 selective |

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-4-piperidinyl diphenylacetate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The diphenylacetate moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Key Properties :

- Chemical Structure : The bromoethyl group replaces the chloroethyl group in 4-DAMP mustard, accelerating cyclization to an aziridinium ion .

- Activation Kinetics : In aqueous solution (pH 7.4), the bromoethyl derivative cyclizes almost instantaneously (within 15 seconds) at 25°C and 37°C, compared to the slower cyclization of the chloroethyl analog (half-life = 5.7 minutes) .

- Receptor Selectivity : The aziridinium ion exhibits high affinity for M3 muscarinic receptors (e.g., in submaxillary glands) over M2 receptors (e.g., in heart tissue), similar to 4-DAMP mustard .

- Tissue Penetration : Unlike 4-DAMP mustard, the bromoethyl derivative’s rapid cyclization limits blood-brain barrier penetration, restricting its effects to peripheral tissues .

Comparison with Similar Compounds

4-DAMP Mustard (N-(2-Chloroethyl)-4-piperidinyl diphenylacetate)

Key Differences :

N-(3-Chloropropyl)-4-piperidinyl diphenylacetate

Key Differences :

- The N-(3-chloropropyl) derivative forms a stable azetidinium ion with broad receptor affinity (M1, M3, M4, M5), contrasting with the M3-selective aziridinium ions of chloro/bromoethyl derivatives .

- The bromoethyl analog’s rapid action contrasts with the prolonged receptor interaction of the azetidinium ion .

Parent Compound: 4-DAMP (N,N-Dimethyl-4-piperidinyl diphenylacetate)

Key Differences :

- 4-DAMP is a reversible antagonist, while its bromoethyl derivative is a prodrug requiring activation to an irreversible aziridinium ion .

Biological Activity

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate, a compound characterized by its unique structural features, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article delves into the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is an organic compound that contains a piperidine ring substituted with a bromoethyl group and a diphenylacetate moiety. The synthesis typically involves the nucleophilic substitution reaction of 4-piperidinol with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction yields the desired product through the replacement of the hydroxyl group by the bromoethyl group.

Chemical Properties:

- Molecular Formula: C₁₈H₁₈BrN₃O₂

- Molecular Weight: 372.25 g/mol

- CAS Number: 150405-96-2

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity. The bromoethyl group is particularly reactive, allowing for the formation of aziridinium ions under physiological conditions, which are crucial for its pharmacological effects .

1. Muscarinic Receptor Interaction

This compound acts as an irreversible antagonist of muscarinic acetylcholine receptors (mAChRs), particularly affecting M1 and M3 subtypes. Studies have shown that this compound can inhibit receptor binding in peripheral tissues without penetrating the blood-brain barrier, making it a candidate for targeted therapies in conditions like overactive bladder and other peripheral disorders .

2. Pharmacological Studies

Research indicates that this compound demonstrates significant biological effects in various assays:

- In vitro studies have shown that it can inhibit enzyme activity related to neurotransmitter signaling pathways.

- In vivo studies reveal that administration leads to sustained inhibition of mAChRs in peripheral tissues, suggesting potential therapeutic uses in managing conditions linked to cholinergic overactivity .

Case Study 1: Receptor Binding Assays

A study conducted on rat models demonstrated that this compound resulted in irreversible inhibition of muscarinic receptor binding in peripheral tissues. The rapid cyclization to aziridinium ions at physiological pH was noted as a key factor contributing to its potency as a receptor antagonist .

Case Study 2: Therapeutic Potential

Research exploring the therapeutic potential of this compound highlighted its effectiveness in models of overactive bladder, where it showed promise in reducing hyperactivity without central nervous system side effects due to its limited blood-brain barrier penetration .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Key Differences |

|---|---|---|

| N-(2-Chloroethyl)-4-piperidinyl diphenylacetate | Irreversible mAChR antagonist | Chlorine vs. Bromine substitution |

| N-(2-Bromoethyl)-4-piperidinol | Less reactive; lacks diphenylacetate | Hydroxyl group instead of ester |

| N-(2-Bromoethyl)-4-piperidinyl acetate | Similar structure; less potent | Acetate group instead of diphenylacetate moiety |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing N-(2-Bromoethyl)-4-piperidinyl diphenylacetate, particularly considering steric hindrance and reactivity?

- Methodological Answer : Optimize reaction conditions using statistical experimental design (e.g., factorial or response surface methods) to account for variables like temperature, solvent polarity, and catalyst loading. For example, quantum chemical calculations can predict steric interactions between the bromoethyl group and the piperidinyl-diphenylacetate backbone . Validate predictions with small-scale reactions monitored via HPLC, using buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for separation .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm synthesis success?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze bromine-induced deshielding in H/C spectra to confirm substitution patterns.

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., compare with analogs like N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide) .

- Mass spectrometry : Validate molecular weight and fragmentation pathways, especially bromine isotopic patterns .

Q. What stability challenges arise during storage or experimental use, and how can they be mitigated?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use kinetic modeling to predict degradation pathways (e.g., hydrolysis of the bromoethyl group). For lab storage, recommend inert atmospheres and desiccants. Monitor degradation via HPLC with mobile phases adjusted for polar metabolites (e.g., methanol/buffer mixtures) .

Advanced Research Questions

Q. How can computational and experimental methods be integrated to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the bromoethyl group). Validate with isotopic labeling experiments (e.g., O tracing in ester hydrolysis) and kinetic isotope effects. Use ICReDD’s feedback loop: refine computational models with experimental rate constants and vice versa .

Q. How should researchers address contradictions in experimental data, such as unexpected byproduct formation during coupling reactions?

- Methodological Answer : Employ multi-variable analysis (e.g., PCA or PLS regression) to identify hidden factors (e.g., trace moisture or metal impurities). Cross-validate with controlled replicate experiments. For mechanistic ambiguity, use transient absorption spectroscopy or stopped-flow techniques to capture intermediate species .

Q. What advanced strategies optimize reaction yield and selectivity in complex multi-step syntheses involving this compound?

- Methodological Answer : Implement design of experiments (DoE) to screen variables (e.g., solvent, catalyst, stoichiometry). For example, a Box-Behnken design minimizes trials while maximizing interaction effects. Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification steps .

Q. How can researchers identify pharmacological targets or metabolic pathways for this compound?

- Methodological Answer : Use chemical proteomics (e.g., affinity chromatography with immobilized analogs) to capture binding proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 editing in cellular models. For metabolic profiling, apply LC-HRMS with stable isotope tracers to track metabolites in vitro .

Q. What methodologies are recommended for studying surface interactions or environmental degradation of this compound?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on indoor or environmental surfaces. Simulate degradation under UV/ozone exposure, monitoring intermediates via GC-MS. Compare with NIST reference data for brominated analogs to validate detection limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.